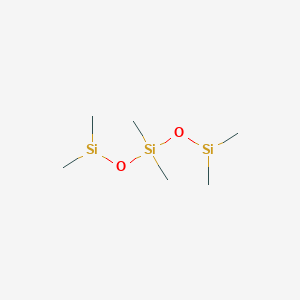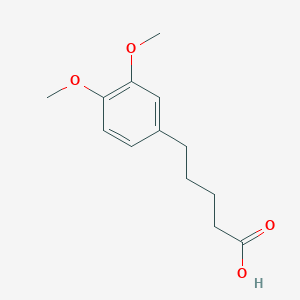
5-(3,4-Dimethoxyphenyl)pentanoic acid
Vue d'ensemble
Description
5-(3,4-Dimethoxyphenyl)pentanoic acid is an organic compound with the molecular formula C13H18O4 It is characterized by a pentanoic acid backbone substituted with a 3,4-dimethoxyphenyl group
Safety and Hazards
The safety data sheet for 5-(3,4-Dimethoxyphenyl)pentanoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
- The primary targets of 5-(3,4-Dimethoxyphenyl)pentanoic acid are not well-documented in the available literature. However, it belongs to the class of organic compounds known as phenylpropanoic acids . These compounds typically contain a benzene ring conjugated to a propanoic acid moiety.
Target of Action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dimethoxyphenyl)pentanoic acid typically involves the alkylation of 3,4-dimethoxybenzene with a suitable pentanoic acid derivative. One common method includes the Friedel-Crafts acylation reaction, where 3,4-dimethoxybenzene is reacted with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale synthesis. Purification steps, including recrystallization and chromatography, are employed to ensure the purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents include halogens (e.g., bromine) or nucleophiles like hydroxide ions (OH-).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Bromine in carbon tetrachloride (CCl4), sodium hydroxide (NaOH) in water.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, phenols.
Applications De Recherche Scientifique
Chemistry: 5-(3,4-Dimethoxyphenyl)pentanoic acid is used as an intermediate in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and chemical compounds.
Biology: In biological research, this compound can be used to study the effects of phenylpentanoic acid derivatives on cellular processes. It may serve as a model compound for understanding the interactions between similar molecules and biological systems.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, resins, and coatings.
Comparaison Avec Des Composés Similaires
3,4-Dimethoxyphenylacetic acid: Similar structure but with an acetic acid backbone.
3,4-Dimethoxyphenylpropanoic acid: Contains a propanoic acid backbone.
3,4-Dimethoxyphenylbutanoic acid: Features a butanoic acid backbone.
Uniqueness: 5-(3,4-Dimethoxyphenyl)pentanoic acid is unique due to its pentanoic acid backbone, which provides distinct chemical and physical properties compared to its shorter-chain analogs. This structural variation can lead to differences in reactivity, solubility, and biological activity, making it a valuable compound for diverse applications.
Propriétés
IUPAC Name |
5-(3,4-dimethoxyphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-16-11-8-7-10(9-12(11)17-2)5-3-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVDEYCOOAOYEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286613 | |
| Record name | 5-(3,4-dimethoxyphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1145-15-9 | |
| Record name | NSC46662 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46662 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(3,4-dimethoxyphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3,4-DIMETHOXYPHENYL)PENTANOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Q1: What is the role of 5-(3,4-Dimethoxyphenyl)pentanoic acid in the synthesis of 7,8-dimethoxysuberone?
A1: this compound serves as a crucial precursor in the multi-step synthesis of 7,8-dimethoxysuberone []. The synthesis involves the cyclization of this compound using 115% polyphosphoric acid at approximately 75°C, leading to the formation of the desired 7,8-dimethoxysuberone. This cyclic ketone is then used in subsequent steps to synthesize a suberone derivative, 2-allylamino-8,9–dimethoxysubero [1,2-dl]thiazole.
Q2: Could you describe the synthesis of this compound as detailed in the research?
A2: The synthesis of this compound starts with the conversion of 3,4-dimethoxyacetophenone to its corresponding β-keto ester using sodium hydride in diethyl carbonate. The resulting enolate is then reacted with ethyl 3-bromopropionate. After neutralization, this reaction yields 5-(3',4'-dimethoxyphenyl)-5-oxopentanoic acid. Finally, the carbonyl group of this keto acid is reduced using hydrogen gas and a palladium on carbon (Pd/C) catalyst, resulting in the formation of this compound [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

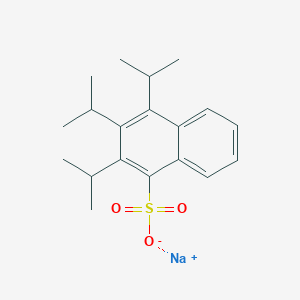
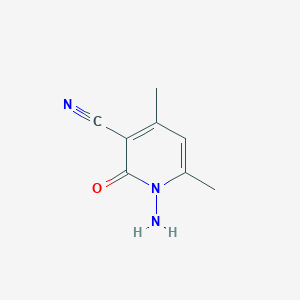
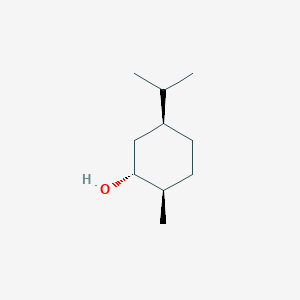
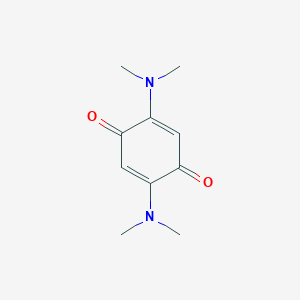
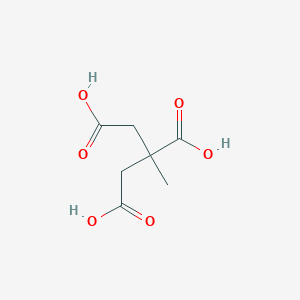
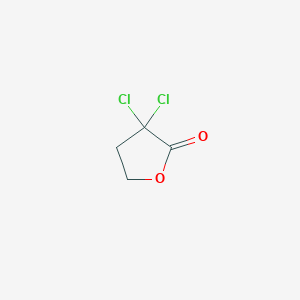
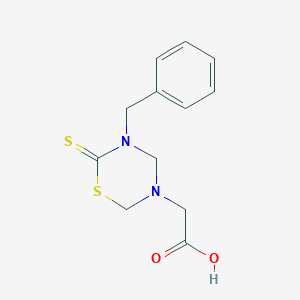
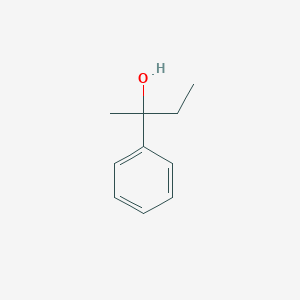

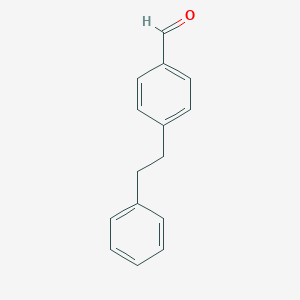
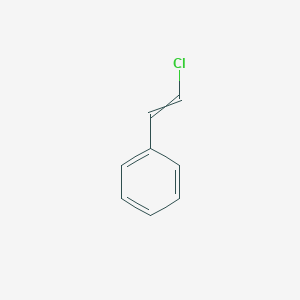
![Bicyclo[2.2.2]octane-1,4-diol](/img/structure/B73494.png)
